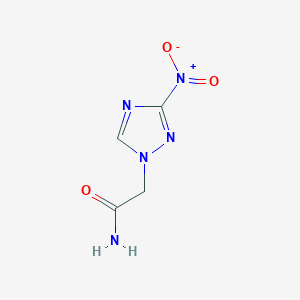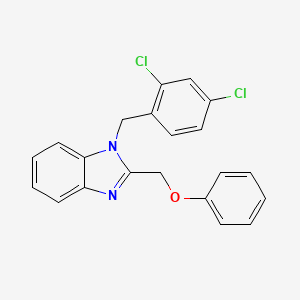
2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is a compound that belongs to the class of nitrogen heterocycles It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid. The reaction proceeds through the formation of an intermediate, which is then deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form more reactive intermediates.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-(3-amino-1H-1,2,4-triazol-1-yl)acetamide, while substitution reactions can introduce various functional groups onto the triazole ring.
科学研究应用
2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide has several scientific research applications, including:
作用机制
The mechanism of action of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit the biosynthesis of ergosterol by blocking 14-α-demethylation, leading to the accumulation of 14-α-methyl-steroids and disruption of fungal membranes . Additionally, the nitrogen atoms in the triazole ring can bind to metal ions, influencing various enzymatic activities .
相似化合物的比较
Similar Compounds
3-nitro-1H-1,2,4-triazole: Shares the triazole ring and nitro group but lacks the acetamide moiety.
1,2,3-triazole derivatives: Similar nitrogen heterocycles with different substitution patterns.
1,2,4-triazole derivatives: Compounds with similar core structures but varying functional groups.
Uniqueness
Its high enthalpy of formation and optimal oxygen balance make it particularly valuable in the development of energetic materials and solid composite propellants .
属性
分子式 |
C4H5N5O3 |
|---|---|
分子量 |
171.11 g/mol |
IUPAC 名称 |
2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C4H5N5O3/c5-3(10)1-8-2-6-4(7-8)9(11)12/h2H,1H2,(H2,5,10) |
InChI 键 |
LSLXQACWPYRWKG-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=NN1CC(=O)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-cyano-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B11577131.png)
![N-(2-bromophenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11577133.png)
![1-(3-Ethoxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577134.png)
![6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B11577150.png)
![N-methyl-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B11577153.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577154.png)


![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11577183.png)
![2-{[(2-methoxyphenyl)amino]methyl}-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B11577199.png)
![N-(2-methoxyphenyl)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11577201.png)
![2-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11577210.png)
![2-(ethylsulfanyl)-5-(4-hydroxy-3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11577212.png)
![2-ethoxy-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11577214.png)
